molecular formula C8H13NO B13542377 (2,4,5-Trimethylfuran-3-yl)methanamine

(2,4,5-Trimethylfuran-3-yl)methanamine

Cat. No.: B13542377
M. Wt: 139.19 g/mol
InChI Key: LGGVQTWAFDYLAM-UHFFFAOYSA-N
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Description

(2,4,5-Trimethylfuran-3-yl)methanamine: is an organic compound characterized by a furan ring substituted with three methyl groups and an amine group attached to the methylene carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4,5-Trimethylfuran-3-yl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 2,4,5-trimethylfuran.

    Formylation: The furan ring undergoes formylation to introduce a formyl group at the 3-position.

    Reduction: The formyl group is then reduced to a hydroxymethyl group using a reducing agent such as sodium borohydride.

    Amination: Finally, the hydroxymethyl group is converted to an amine group through a reaction with ammonia or an amine source under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The process may include continuous flow reactions, advanced catalysts, and purification techniques to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2,4,5-Trimethylfuran-3-yl)methanamine can undergo oxidation reactions, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.

    Substitution: The amine group can participate in substitution reactions, forming amides, imines, or other nitrogen-containing compounds.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Acyl chlorides, aldehydes, or ketones.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Amides, imines.

Scientific Research Applications

Chemistry:

    Catalysis: (2,4,5-Trimethylfuran-3-yl)methanamine can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various processes.

Biology:

    Biochemical Studies: The compound can serve as a probe in biochemical assays to study enzyme activities and metabolic pathways.

Medicine:

    Drug Development:

Industry:

    Material Science: Used in the synthesis of advanced materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of (2,4,5-Trimethylfuran-3-yl)methanamine involves its interaction with molecular targets through its amine group. This interaction can lead to the formation of hydrogen bonds, ionic bonds, or covalent modifications, affecting the activity of enzymes, receptors, or other biomolecules. The specific pathways and targets depend on the context of its application, such as catalysis, biochemical assays, or drug development.

Comparison with Similar Compounds

    (2,4,5-Trimethylfuran-3-yl)methanol: Similar structure but with a hydroxyl group instead of an amine group.

    (2,4,5-Trimethylfuran-3-yl)acetic acid: Contains a carboxylic acid group instead of an amine group.

Uniqueness:

    Reactivity: The presence of the amine group in (2,4,5-Trimethylfuran-3-yl)methanamine provides unique reactivity compared to its analogs, enabling different types of chemical transformations.

    Applications: Its unique structure allows for specific applications in catalysis, biochemical studies, and drug development that may not be achievable with similar compounds.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

(2,4,5-trimethylfuran-3-yl)methanamine

InChI

InChI=1S/C8H13NO/c1-5-6(2)10-7(3)8(5)4-9/h4,9H2,1-3H3

InChI Key

LGGVQTWAFDYLAM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=C1CN)C)C

Origin of Product

United States

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